N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Description
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a cyclopropane carboxamide group
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-8-13(18-14(21)10-6-7-10)20(19-9)15-16-11-4-2-3-5-12(11)17-15/h2-5,8,10H,6-7H2,1H3,(H,16,17)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEXKNIFAQCXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones . The final step involves the coupling of the benzimidazole and pyrazole intermediates with cyclopropanecarboxylic acid chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function . The pyrazole ring can interact with enzymes and receptors, modulating their activity . The cyclopropane carboxamide group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antiparasitic and anticancer properties.
Pyrazole derivatives: Studied for their anti-inflammatory and analgesic effects.
Cyclopropane carboxamide derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide is unique due to its combination of three distinct pharmacophores: benzimidazole, pyrazole, and cyclopropane carboxamide. This unique structure may confer a broader range of biological activities and improved pharmacokinetic properties compared to its individual components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
